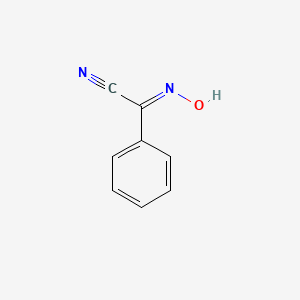
Apigenin 7-(6''-malonylglucoside)
Vue d'ensemble
Description
Apigenin 7-(6’'-malonylglucoside) is a flavonoid and a glycoside found in various plants including german camomile, lupine, and parsley . It is practically insoluble in water and is a weakly acidic compound .
Synthesis Analysis
Apigenin-7-O-glucoside can be extracted from Chrysanthemum morifolium ‘Huangju’ using ultrasound and purified with preparative HPLC . The optimized extraction conditions are: solid/liquid ratio: 1:20, extraction time: 35 min, temperature: 50 °C, and ultrasound power: 350 W .Molecular Structure Analysis
The molecular formula of Apigenin 7-(6’'-malonylglucoside) is C24H22O13 . The exact mass is calculated to be 518.106045 .Chemical Reactions Analysis
Apigenin-7-O-glucoside is partially hydrolyzed in acidic condition, and the hydrolysis rate depends on the pH value and temperature . The antioxidant activity increases as a result of the hydrolysis process .Physical And Chemical Properties Analysis
Apigenin 7-(6’'-malonylglucoside) is practically insoluble in water and is a weakly acidic compound based on its pKa .Applications De Recherche Scientifique
1. Chemical and Conformational Properties
- Apigenin 7-(6''-malonylglucoside) undergoes conformational changes based on solvent composition and proton concentration. These changes are linked to the transport and trapping of flavonoids in plant cells, indicating a role in plant biochemistry and cellular processes (Matern, Heller, & Himmelspach, 1983).
2. Role in Flower Coloration
- In garden lupin, the presence of apigenin 7-(6''-malonylglucoside) contributes to blue flower color. This is due to copigmentation with malonylated glucosides of delphinidin and apigenin, possibly linked through a common malonic acid residue (Takeda, Harborne, & Waterman, 1993).
3. Biological Activity in Human Health
- Apigenin glycosides, including apigenin 7-(6''-malonylglucoside), have been studied for their potential to stimulate collagen biosynthesis. This could be significant for conditions like osteogenesis imperfecta, indicating a role in therapeutic applications related to bone health and collagen synthesis (Galicka & Nazaruk, 2007).
- Apigenin has been noted for its anti-inflammatory properties, especially in macrophages. It inhibits the production of pro-inflammatory cytokines and modulates intracellular signaling pathways, indicating potential for treatment of inflammatory diseases (Zhang, Wang, Gurley, & Zhou, 2014).
4. Implications in Plant Cellular Processes
- Research on parsley vacuoles suggests that efficient uptake of flavonoids like apigenin 7-(6''-malonylglucoside) involves selective transport sites. This implicates apigenin derivatives in plant cellular mechanisms, particularly in relation to vacuolar transport and trapping (Matern, Reichenbach, & Heller, 1986).
5. Impact on Metabolic and Inflammatory Processes
- Apigenin 7-(6''-malonylglucoside) plays a role in modulating inflammation and motor functions in diet-induced obesity in mice, indicating its influence on metabolic processes and intestinal health (Gentile et al., 2018).
6. Influence on Flavonoid Composition in Plants
- The presence of apigenin 7-(6''-malonylglucoside) in petals of different plant species, like Gerbera flowers, has been used for cultivar identification, showing its significance in plant biochemistry and taxonomy (Asen, 1984).
Orientations Futures
The therapeutic applications of Apigenin 7-(6’'-malonylglucoside) are remarkable, but its high price and low abundance in plants limit its use . Therefore, future research could focus on finding more cost-effective methods of extraction and synthesis, as well as exploring its potential uses in medicine and nutrition.
Propriétés
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)15-7-14(27)20-13(26)5-12(6-16(20)36-15)35-24-23(33)22(32)21(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,21-26,31-33H,8-9H2,(H,28,29)/t17-,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWAQRJFONLTSI-ASDZUOGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86546-87-4 | |
| Record name | Apigenin 7-O-(6-O-malonylglucoside) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086546874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APIGENIN 7-O-(6-O-MALONYLGLUCOSIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF5Z3UWMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



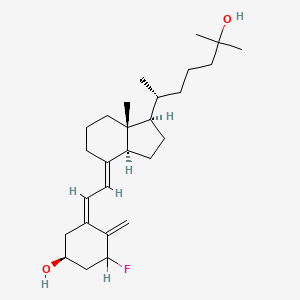
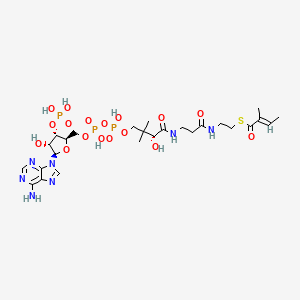
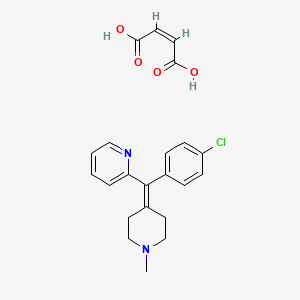
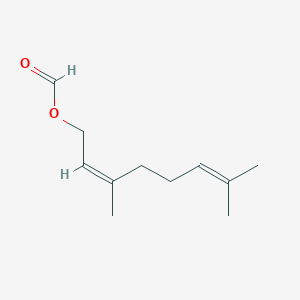
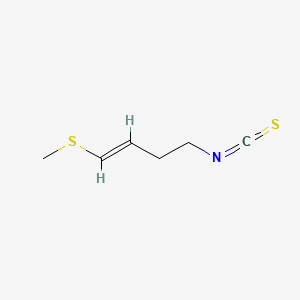

![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)
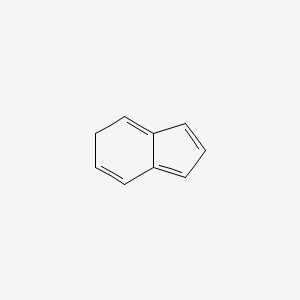
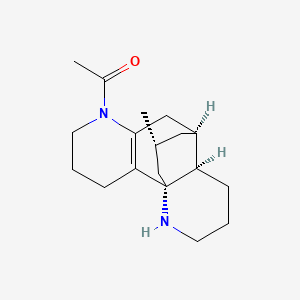

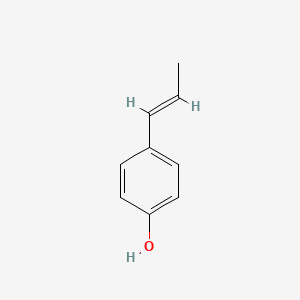
![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)

